molecular formula C5H8O B13395743 (1R,2S)-2-Methylcyclopropane-1-carbaldehyde

(1R,2S)-2-Methylcyclopropane-1-carbaldehyde

Cat. No.: B13395743
M. Wt: 84.12 g/mol
InChI Key: LUAHIAJUNPNXHL-WHFBIAKZSA-N
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Description

(1R,2S)-2-Methylcyclopropane-1-carbaldehyde is a chiral compound with a cyclopropane ring substituted with a methyl group and an aldehyde group The compound’s stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Methylcyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring. The stereochemistry of the product can be controlled by using chiral ligands or catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the cyclopropane ring can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: 2-Methylcyclopropane-1-carboxylic acid

    Reduction: 2-Methylcyclopropane-1-methanol

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used

Scientific Research Applications

(1R,2S)-2-Methylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Methylcyclopropane-1-carbaldehyde depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyclopropane ring’s strained structure can also influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-Methylcyclopropane-1-carbaldehyde
  • 2-Methylcyclopropane-1-carboxylic acid
  • 2-Methylcyclopropane-1-methanol

Uniqueness

(1R,2S)-2-Methylcyclopropane-1-carbaldehyde is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both a cyclopropane ring and an aldehyde group provides a combination of structural features that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

(1R,2S)-2-methylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3/t4-,5-/m0/s1

InChI Key

LUAHIAJUNPNXHL-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1C[C@H]1C=O

Canonical SMILES

CC1CC1C=O

Origin of Product

United States

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